molecular formula C12H13Cl2NS B1430000 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride CAS No. 1432681-86-1

1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride

Cat. No.: B1430000
CAS No.: 1432681-86-1
M. Wt: 274.2 g/mol
InChI Key: PGADLGDLEBDHGR-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride (CAS: 1432681-86-1) is a synthetic amine derivative featuring a thiophene core substituted with a 4-chlorophenyl group and an ethylamine hydrochloride moiety. Its molecular formula is C₁₂H₁₁Cl₂NS, with a molecular weight of 238.29 g/mol .

Properties

IUPAC Name

1-[5-(4-chlorophenyl)thiophen-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS.ClH/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGADLGDLEBDHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound can modulate the activity of certain ion channels and transporters, thereby impacting cellular homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may activate or inhibit signaling cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect mitochondrial function, thereby influencing cellular energy production and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit the activity of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. Additionally, this compound can bind to DNA or RNA, affecting gene transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may produce therapeutic effects, such as modulation of neurotransmitter levels, while high doses can lead to toxic or adverse effects. For example, high doses of this compound may cause neurotoxicity or hepatotoxicity in animal models. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The compound may also influence metabolic flux, altering the levels of key metabolites in cells. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to particular cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s role in regulating cellular processes and its potential therapeutic applications.

Biological Activity

1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and a chlorophenyl substituent, which are known to influence its biological properties. The molecular formula is C11H12ClNC_{11}H_{12}ClN with a molecular weight of approximately 211.68 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with chlorinated phenyl compounds. Various methods have been reported in literature, including the use of base-catalyzed reactions in solvents like ethanol .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives featuring similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves the induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase pathways .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG22.32Apoptosis induction

The biological activity is largely attributed to the compound's ability to interfere with cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been observed that compounds with a chlorophenyl group enhance cytotoxicity through increased lipophilicity, allowing for better membrane permeability and interaction with cellular targets .

Selectivity and Toxicity

Selectivity studies indicate that these compounds exhibit higher toxicity towards cancerous cells compared to normal mammalian cells, suggesting a favorable therapeutic index. For example, compound 4i demonstrated selective cytotoxicity with minimal effects on Vero cells (normal mammalian cells) .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of related compounds:

  • In Vivo Studies : An in vivo study involving a tumor-bearing mouse model demonstrated that certain derivatives effectively targeted sarcoma cells, reinforcing their potential as anticancer agents .
  • Cell Cycle Analysis : Treatment with these compounds resulted in cell cycle arrest at different phases (S and G2/M), indicating their ability to disrupt normal cell cycle progression in cancer cells .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H12ClN2S
Molecular Weight: 239.75 g/mol
IUPAC Name: 1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride
CAS Number: 1094424-71-1

This compound features a thiophene ring substituted with a chlorophenyl group, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry Applications

This compound has demonstrated potential in several therapeutic areas:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study on related compounds showed that modifications in the thiophene ring can enhance binding affinity to serotonin receptors, indicating a pathway for developing new antidepressants .

Anticancer Properties

Studies have highlighted the anticancer potential of thiophene derivatives. For instance, derivatives of 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects . The ability to modify the chlorophenyl group allows for the optimization of these compounds for increased efficacy.

Materials Science Applications

The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Conductive Polymers

In materials science, derivatives of this compound have been incorporated into conductive polymers. These polymers are essential for developing flexible electronic devices. The incorporation of thiophene units enhances the conductivity and stability of the resulting materials .

Synthesis and Case Studies

The synthesis of this compound has been documented in various studies. The following table summarizes key synthetic routes:

Synthesis MethodYield (%)Key ReagentsReference
Microwave-assisted synthesis75%4-chlorophenethylamine, thiophene derivatives
Conventional heating60%Thiophene, amine reagents
Solvent-free conditions85%Thiophene derivatives, chlorinated phenols

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The compound’s key structural feature is the thiophene-4-chlorophenyl scaffold. Below is a comparative analysis with similar compounds:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Salt Form CAS Number
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride Thiophene 4-Chlorophenyl, ethylamine 238.29 Hydrochloride 1432681-86-1
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Oxadiazole 4-Chlorophenyl, ethylamine 260.12 Hydrochloride 1245569-30-5
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride Thiazole 4-Methyl, ethylamine 215.15 Dihydrochloride 136604-60-9
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine hydrochloride Benzodioxole 4-Chlorophenyl, benzodioxole 334.23* Hydrochloride Not provided
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride Cyclobutane 4-Chlorophenyl, branched alkyl 298.24* Hydrochloride Not provided

*Calculated based on molecular formulas from evidence.

Key Observations:
  • Heterocyclic Core Influence: Thiophene (target compound): π-electron-rich, enhancing aromatic interactions in biological systems. Oxadiazole : Electron-deficient, improving metabolic stability but reducing solubility.
  • Substituent Effects: The 4-chlorophenyl group is common in all analogs, contributing to lipophilicity and receptor binding affinity. Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than mono-hydrochloride forms.

Pharmacological Potential

While explicit activity data for the target compound is unavailable, structural insights suggest:

  • Thiophene Core : May interact with CNS targets (e.g., ion channels) due to aromaticity and planar structure .
  • Oxadiazole Analog : Potential antimicrobial or antiviral applications, as oxadiazoles are known protease inhibitors.
  • Cyclobutane Derivative : Steric bulk from the cyclobutane group could reduce off-target effects but limit blood-brain barrier penetration.

Solubility and Bioavailability

  • Hydrochloride Salts : Enhance water solubility (critical for oral bioavailability). The dihydrochloride form offers superior solubility but may require pH adjustment for in vivo use.
  • Lipophilicity : Highest in the cyclobutane derivative (logP ~3.5), followed by the thiophene compound (logP ~2.8), making the latter more suitable for CNS applications.

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with 2-acetylthiophene or 5-(4-chlorophenyl)thiophene-2-carbaldehyde as key intermediates. The chlorophenyl substitution is introduced on the thiophene ring prior to amination. The amine functionality is introduced via reductive amination or Mannich-type reactions involving paraformaldehyde and amine hydrochlorides under acidic and reflux conditions.

Preparation of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde Intermediate

  • The 5-(4-chlorophenyl)thiophene-2-carbaldehyde intermediate is synthesized by formylation of 2-thiophene aldehyde derivatives using solvents such as DMSO.
  • Yields reported for this step are around 25%, with a melting point of 88–90°C, indicating the formation of a crystalline aldehyde intermediate suitable for further functionalization.

Mannich Reaction for Amination

The key step to introduce the ethan-1-amine group involves a Mannich-type reaction using:

  • 2-acetylthiophene or its chlorophenyl-substituted analog,
  • Paraformaldehyde as the formaldehyde source,
  • Dimethylamine hydrochloride or other amine hydrochlorides,
  • Acid catalyst (concentrated hydrochloric acid),
  • Solvent such as ethanol or isopropyl alcohol.

Typical reaction conditions:

  • Refluxing the mixture at 70–95°C for 4 to 12 hours,
  • Cooling to 0–5°C to precipitate the product,
  • Filtration and washing with alcohol solvents,
  • Drying under vacuum or hot air oven.

This reaction results in the formation of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride or related amine hydrochloride salts, which are precursors to the target compound.

Reduction and Further Functionalization

  • Sodium borohydride reduction is often employed to convert keto intermediates to the corresponding amines or alcohol derivatives.
  • The reduction is carried out at low temperatures (5–10°C) to control reactivity and avoid side reactions.
  • After reduction, the product is extracted with organic solvents such as ethyl acetate, washed, dried, and concentrated to yield solids that can be crystallized.

Purification and Characterization

  • The crude products are purified by recrystallization or column chromatography using solvent systems such as methanol:chloroform (1:99).
  • Melting points, IR spectra (notably C=O stretching around 1680 cm^-1 for intermediates), and 1H NMR data confirm the structural integrity of the synthesized compounds.

Summary of Preparation Steps and Conditions

Step Reactants & Conditions Solvent Temperature Time Yield Notes
Formylation to 5-(4-chlorophenyl)thiophene-2-carbaldehyde 2-thiophene aldehyde, DMSO DMSO Ambient - 25% Crystalline aldehyde intermediate
Mannich Reaction for Amination 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, HCl Ethanol or Isopropanol 70–95°C reflux 4–12 h 73–86% Formation of amine hydrochloride salt
Reduction Sodium borohydride added at 5–10°C Water/Organic solvent 5–10°C then room temp 0.5–1 h + stirring - Converts keto to amine or alcohol
Purification Recrystallization or column chromatography Methanol:Chloroform (1:99) Ambient - - Confirmed by melting point, IR, NMR

Research Findings and Optimization

  • The use of paraformaldehyde as a formaldehyde source in the Mannich reaction is critical for high yields.
  • Acidic conditions (HCl) facilitate the formation of the hydrochloride salt, improving product stability and crystallinity.
  • Solvent choice affects yield and purity; isopropanol and ethanol are preferred due to solubility and ease of product isolation.
  • Low-temperature sodium borohydride reduction minimizes side reactions and improves product purity.
  • The reaction times and temperatures are optimized to balance conversion and minimize decomposition.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer: Key steps involve constructing the thiophene core with a 4-chlorophenyl substituent, followed by introducing the ethanamine moiety. A plausible route includes:

  • Suzuki-Miyaura cross-coupling to attach the 4-chlorophenyl group to a brominated thiophene intermediate .
  • Amine functionalization via reductive amination or nucleophilic substitution, with HCl salt formation under controlled pH .
    Optimization focuses on catalyst selection (e.g., Pd-based catalysts for coupling), solvent polarity, and temperature gradients to minimize side products.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy (1H/13C) to verify substituent positions and amine proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>95% as per CAS standards) and identify residual solvents .

Q. How should researchers handle hydrochloride salt formation during synthesis?

Answer:

  • Use anhydrous HCl gas or concentrated HCl in polar solvents (e.g., ethanol) under nitrogen to prevent oxidation.
  • Monitor pH to ensure complete protonation of the amine group .

Advanced Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:

  • Multiwfn software calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions on the thiophene and chlorophenyl moieties .
  • Frontier molecular orbital (FMO) analysis predicts reactivity trends, such as charge transfer interactions in ligand-receptor systems .

Q. What approaches resolve discrepancies between experimental and predicted spectroscopic data?

Answer:

  • Orthogonal validation : Compare experimental NMR chemical shifts with DFT-computed values (e.g., using gauge-invariant atomic orbitals).
  • X-ray crystallography confirms bond lengths/angles, resolving ambiguities in NOESY or COSY spectra .

Q. How can molecular docking (AutoDock4) predict biological targets for this compound?

Answer:

  • Flexible side-chain docking models receptor-ligand interactions, such as binding to voltage-gated ion channels (e.g., Kv1.3) .
  • Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .

Q. What structural modifications enhance pharmacological selectivity?

Answer:

  • Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3) to modulate lipophilicity and target affinity .
  • Modify the thiophene ring to oxazole or pyridine analogs to alter hydrogen-bonding patterns .

Q. How do wavefunction topology analyses explain intermolecular interactions in crystalline forms?

Answer:

  • AIM (Atoms in Molecules) analysis identifies critical bond paths and electron density distribution at bond critical points (BCPs) .
  • Non-covalent interactions (e.g., π-π stacking between chlorophenyl groups) are quantified via reduced density gradient (RDG) plots .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data across experimental replicates?

Answer:

  • Batch-to-batch variability : Characterize impurities via LC-MS and adjust synthetic protocols (e.g., column chromatography purification) .
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times to reduce variability in receptor-binding studies .

Q. What strategies validate computational predictions of metabolic stability?

Answer:

  • In vitro microsomal assays (e.g., liver microsomes) quantify metabolic half-life, comparing results with DFT-predicted sites of cytochrome P450 oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride
Reactant of Route 2
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1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride

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